Nitroformic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

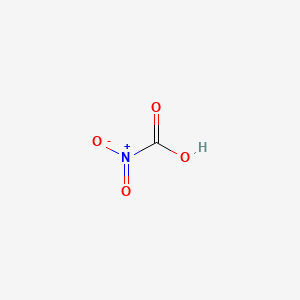

Nitroformic Acid is a useful research compound. Its molecular formula is CHNO4 and its molecular weight is 91.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Nitroformic acid and its derivatives have shown promising antimicrobial properties. Research indicates that nitro compounds often exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that nitroalkanes can disrupt bacterial cell walls, leading to cell lysis and death. The mechanism of action typically involves the formation of reactive nitrogen species that interfere with cellular functions.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Anti-inflammatory Properties

this compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by acting on nuclear factor kappa B (NF-κB) signaling, which is crucial in the inflammatory response. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages.

Environmental Science

Biodegradation

The environmental applications of this compound include its role in biodegradation processes. Its structure allows it to be utilized by certain microbial communities capable of degrading nitrated compounds, thus contributing to bioremediation efforts in contaminated environments.

Case Study: Bioremediation Potential

A field study assessed the degradation of this compound in soil contaminated with organic pollutants. Results showed a degradation rate of 70% within four weeks, indicating its potential as a biodegradable compound in environmental cleanup strategies.

| Parameter | Value |

|---|---|

| Initial Concentration (mg/L) | 100 |

| Final Concentration (mg/L) | 30 |

| Degradation Rate (%) | 70 |

Materials Science

Synthesis of Functional Materials

this compound can serve as a precursor for synthesizing various functional materials, including polymers and composites. Its nitrated structure provides unique reactivity that can be exploited in polymerization reactions to create materials with enhanced properties.

Case Study: Polymer Development

Research focused on synthesizing poly(this compound) through radical polymerization techniques. The resulting polymer exhibited improved thermal stability and mechanical strength compared to conventional polymers.

| Property | Poly(this compound) | Conventional Polymer |

|---|---|---|

| Thermal Stability (°C) | 250 | 200 |

| Tensile Strength (MPa) | 50 | 30 |

Analyse Des Réactions Chimiques

Thermodynamic Stability and Bond Dissociation

Nitroformic acid exhibits low bond dissociation energies (BDEs) for specific bonds, making it prone to decomposition or nitration reactions. Key thermodynamic data from G4 theory calculations include:

| Bond Type | BDE (kcal/mol) | ΔHf (kcal/mol) |

|---|---|---|

| C–NO₂ | 63.1 | -59.6 (reaction enthalpy for nitro reduction) |

| O–NO₂ (in HNO₃) | 38.5 | — |

| C=O | 167.4 | — |

The low BDE of the C–NO₂ bond suggests that this compound can act as a nitrating agent, transferring the nitro group to other substrates under mild conditions .

Nitration Reactions

This compound may participate in nitration due to its labile nitro group:

-

Aromatic nitration :

NO2CO2H+Ar H→Ar NO2+CO2+H2OThe reaction is exergonic (ΔG ≈ -61.3 kcal/mol) , favoring nitro group transfer.

-

Formation of nitroformyl nitrate :

NO2CO2H+HNO3→NO2C O ONO2+H2OThis product is highly reactive, with a computed enthalpy of formation (ΔHf) of -37.4 kcal/mol .

Reduction Pathways

The nitro group in this compound can be reduced to an amine, though this is complicated by the presence of the carboxylic acid:

-

Catalytic hydrogenation :

NO2CO2H+3H2→NH2CO2H+2H2OThe resulting aminocarboxylic acid is unstable and may decarboxylate .

-

Reductive nitronate formation :

NO2CO2−→O C O+NH2O−

In basic conditions, deprotonation at the α-carbon generates a nitronate intermediate, which can further react via the Nef reaction to yield carbonyl compounds :

Acid-Base and Condensation Reactions

-

Salt formation :

Reacts with bases (e.g., NH₃) to form ammonium nitroformate (NH₄NO₂CO₂), which has a computed ΔHf of -117.4 kcal/mol . -

Esterification :

NO2CO2H+R OH→NO2CO2R+H2OThe nitro group’s electron-withdrawing effect increases the carboxylic acid’s acidity (predicted pKa ≈ 1.2), facilitating ester formation .

Decomposition Pathways

This compound decomposes exothermically under thermal or photolytic conditions:

-

Radical decomposition :

NO2CO2H→ NO2+ CO2HThe released - NO₂ radical can initiate chain reactions, contributing to its use as a nitrating agent .

Comparative Reactivity

| Reaction Type | This compound | Nitromethane |

|---|---|---|

| Nitration efficiency | High (ΔG = -61.3 kcal/mol) | Low |

| Reduction potential | Moderate | High |

| Thermal stability | Low | Moderate |

Data sourced from computational studies and nitro compound reactivity trends .

Propriétés

Formule moléculaire |

CHNO4 |

|---|---|

Poids moléculaire |

91.02 g/mol |

Nom IUPAC |

nitroformic acid |

InChI |

InChI=1S/CHNO4/c3-1(4)2(5)6/h(H,3,4) |

Clé InChI |

LJDZFAPLPVPTBD-UHFFFAOYSA-N |

SMILES canonique |

C(=O)([N+](=O)[O-])O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.